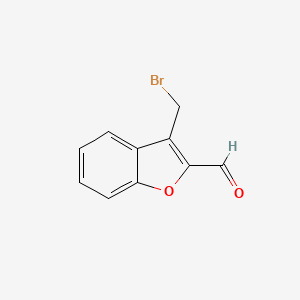
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromomethyl group at the 3-position and a formyl group at the 2-position of the benzofuran ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-benzofuran-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by formylation. For instance, starting from 1-benzofuran, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. Subsequent formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 3-(bromomethyl)-1-benzofuran-2-carboxylic acid.
Reduction: Formation of 3-(bromomethyl)-1-benzofuran-2-methanol.
科学的研究の応用
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-benzofuran-2-carbaldehyde depends on its chemical reactivity. The bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The formyl group can undergo nucleophilic addition reactions, forming various adducts. These reactive sites make the compound versatile in forming covalent bonds with other molecules, which is crucial in its applications in synthesis and biological studies.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-1-benzofuran: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
1-Benzofuran-2-carbaldehyde: Lacks the bromomethyl group, limiting its use in substitution reactions.
3-(Chloromethyl)-1-benzofuran-2-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde is unique due to the presence of both a bromomethyl and a formyl group, providing dual reactive sites that can participate in a variety of chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.
特性
CAS番号 |
38281-51-5 |
|---|---|
分子式 |
C10H7BrO2 |
分子量 |
239.06 g/mol |
IUPAC名 |
3-(bromomethyl)-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-4,6H,5H2 |
InChIキー |
VUMQFAJYIFIFSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


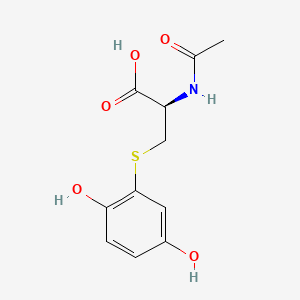

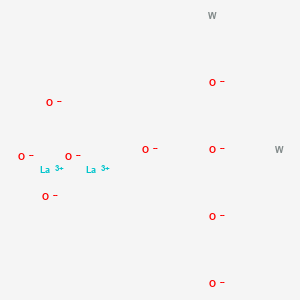

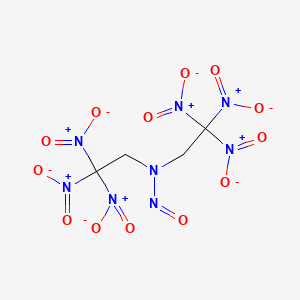

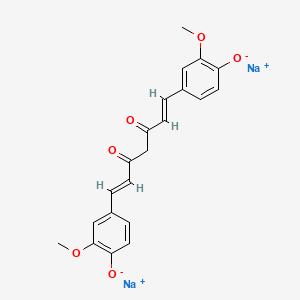

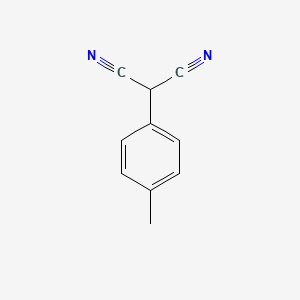
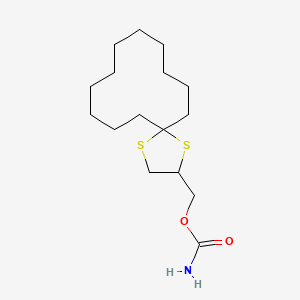
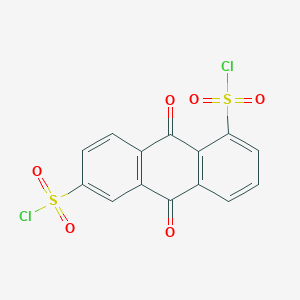
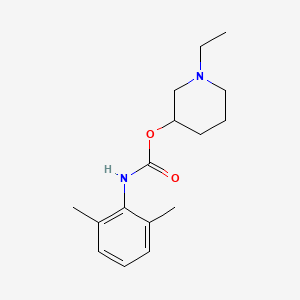

![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
